Ethyl 1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzothiophene-3-carboxylate, also known as EBTC, is a heterocyclic compound that has been studied for its potential applications in various fields. EBTC is a type of thiophene-based compound, which is a five-membered aromatic ring system consisting of one sulfur atom and four carbon atoms. EBTC has been studied for its use in the synthesis of organic compounds, its potential applications in scientific research, and its biochemical and physiological effects. This article will discuss the synthesis method of EBTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 1-benzothiophene-3-carboxylate involves the reaction of benzothiophene with ethyl chloroformate in the presence of a base to form Ethyl 1-benzothiophene-3-carboxylate.
Starting Materials
Benzothiophene, Ethyl chloroformate, Base (such as triethylamine or pyridine)
Reaction
Add benzothiophene to a reaction flask, Add a base to the reaction flask, Add ethyl chloroformate dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or column chromatography
Mechanism Of Action
The mechanism of action of Ethyl 1-benzothiophene-3-carboxylate is not fully understood. However, it is believed that Ethyl 1-benzothiophene-3-carboxylate binds to the active site of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This binding inhibits the enzyme’s activity, leading to decreased levels of acetylcholine in the brain. Ethyl 1-benzothiophene-3-carboxylate has also been found to act as a catalyst in the synthesis of organic compounds, and it is believed that it does so by forming a covalent bond with the substrate molecule.
Biochemical And Physiological Effects
Ethyl 1-benzothiophene-3-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition leads to decreased levels of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness and improved memory. Ethyl 1-benzothiophene-3-carboxylate has also been found to act as a catalyst in the synthesis of organic compounds, and it is believed that this may lead to improved efficiency in the synthesis of organic compounds.
Advantages And Limitations For Lab Experiments
The use of Ethyl 1-benzothiophene-3-carboxylate in laboratory experiments has a number of advantages and limitations. The main advantage of using Ethyl 1-benzothiophene-3-carboxylate is its ability to act as a catalyst in the synthesis of organic compounds, which can lead to improved efficiency in the synthesis process. Additionally, Ethyl 1-benzothiophene-3-carboxylate can be used to inhibit the enzyme acetylcholinesterase, which can lead to decreased levels of acetylcholine in the brain. However, there are also some limitations to using Ethyl 1-benzothiophene-3-carboxylate in laboratory experiments. For example, Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound, which means that it can be difficult to synthesize and can be expensive to obtain. Additionally, the mechanism of action of Ethyl 1-benzothiophene-3-carboxylate is not fully understood, which can make it difficult to predict the effects of using Ethyl 1-benzothiophene-3-carboxylate in laboratory experiments.
Future Directions
The potential applications of Ethyl 1-benzothiophene-3-carboxylate are still being explored, and there are a number of future directions that could be taken. One potential direction is to further investigate the mechanism of action of Ethyl 1-benzothiophene-3-carboxylate, in order to gain a better understanding of how it interacts with enzymes and how it can be used to synthesize organic compounds. Additionally, further research could be done on the potential biochemical and physiological effects of Ethyl 1-benzothiophene-3-carboxylate, in order to determine its potential therapeutic applications. Finally, further research could be done to explore the potential uses of Ethyl 1-benzothiophene-3-carboxylate in other fields, such as agriculture and industry.
Scientific Research Applications
Ethyl 1-benzothiophene-3-carboxylate has been studied for its potential applications in scientific research. It has been studied for its effects on the inhibition of enzymes, its effects on the synthesis of organic compounds, and its effects on the inhibition of cancer cell growth. Ethyl 1-benzothiophene-3-carboxylate has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Ethyl 1-benzothiophene-3-carboxylate has also been studied for its ability to act as a catalyst in the synthesis of organic compounds. Ethyl 1-benzothiophene-3-carboxylate has been found to be an effective inhibitor of cancer cell growth in vitro, and it has been suggested that it may have potential applications in the treatment of cancer.
properties
IUPAC Name |
ethyl 1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFFQGZZINDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzothiophene-3-carboxylate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.